2,4-Diphenylthiazole

Descripción

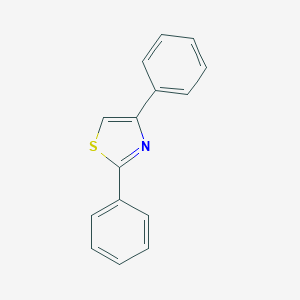

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECVJDZXBUVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346996 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-14-8 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Diphenylthiazole via Hantzsch Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-diphenylthiazole from thiobenzamide and phenacyl bromide. This reaction is a classic example of the Hantzsch thiazole synthesis, a cornerstone method in heterocyclic chemistry for the formation of the thiazole ring.[1][2] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds, exhibiting properties such as antifungal, anti-inflammatory, and anticancer activities.[3][4] This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data for the resulting compound.

Reaction Mechanism

The Hantzsch thiazole synthesis is a cyclocondensation reaction that proceeds through a well-established multi-step pathway. The process begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[1][4][5]

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Protocol: Classical Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound using conventional heating under reflux.

Materials and Reagents:

-

Thiobenzamide (C₇H₇NS)

-

Phenacyl bromide (2-bromoacetophenone, C₈H₇BrO)

-

Absolute Ethanol (EtOH)

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiobenzamide (1.0 eq) and phenacyl bromide (1.0 eq) in a minimal amount of absolute ethanol (e.g., 20-30 mL).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.[3]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system like hexane:ethyl acetate.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form upon cooling.[6] If necessary, the product can be further precipitated by slowly adding the reaction mixture to a beaker of cold water.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[4]

-

Washing: Wash the collected solid (filter cake) with cold deionized water to remove any unreacted starting materials and inorganic salts.[4]

-

Drying: Allow the product to air dry completely on a watch glass or in a desiccator.

-

Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as ethanol.[6]

Safety Precautions: Phenacyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Workflow

The general laboratory workflow for the Hantzsch synthesis of this compound is a sequential process from reaction setup to final analysis.

Caption: General laboratory workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Yield Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁NS | [7] |

| Molecular Weight | 237.32 g/mol | [7] |

| CAS Number | 1826-14-8 | [7] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | ~116 °C | [9] |

| Typical Yield | 70-95% | [10] |

Table 2: Spectroscopic Data for this compound

| Analysis Type | Characteristic Peaks/Signals | Reference |

| ¹H NMR | δ ~7.2-8.1 ppm (m, aromatic protons), ~7.5 ppm (s, 1H, thiazole H-5) | [6][11] |

| ¹³C NMR | δ ~105-115 ppm (thiazole C-5), ~125-135 ppm (aromatic carbons), ~150-155 ppm (thiazole C-4), ~165-170 ppm (thiazole C-2) | [6][11] |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretch), ~1600 (C=C stretch), ~1480-1550 (C=N stretch) | [6][12] |

| Mass Spec. (EI) | m/z 237 (M⁺), 134 | [7] |

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C15H11NS | CID 616975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Highly efficient and green synthesis of 2,4-diphenyl substituted thiazoles | Semantic Scholar [semanticscholar.org]

- 9. jocpr.com [jocpr.com]

- 10. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

One-Pot Synthesis of 2,4-Diphenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diphenylthiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Its efficient synthesis is a topic of significant interest. This technical guide provides an in-depth overview of one-pot methodologies for the synthesis of this compound and its derivatives, focusing on reaction efficiency, catalytic systems, and experimental protocols.

Introduction to One-Pot Synthesis

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over conventional multi-step syntheses. These benefits include reduced reaction times, lower costs, and a decreased environmental footprint due to the avoidance of intermediate purification steps and reduced solvent usage. The synthesis of this compound derivatives has been a fertile ground for the application of these principles, with various methodologies being developed.

Key Synthetic Strategies

The one-pot synthesis of this compound derivatives predominantly revolves around the Hantzsch thiazole synthesis and its variations, as well as multicomponent reactions. These approaches offer versatility in accessing a diverse range of substituted thiazoles.

Hantzsch Thiazole Synthesis and its One-Pot Adaptations

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. This method can be readily adapted into a one-pot procedure. A common approach involves the reaction of acetophenone with thiourea in the presence of an in-situ generated halogenating agent or a pre-formed α-haloketone.

A notable one-pot method involves the reaction of acetophenone, thiourea, and iodine.[1] In this reaction, iodine serves as a catalyst and facilitates the in-situ formation of the α-iodoacetophenone intermediate, which then undergoes condensation with thiourea to form the thiazole ring.

Another efficient approach utilizes various catalysts to drive the reaction between substituted phenacyl bromides and thiourea.[2] Catalysts such as copper silicate have been shown to be effective, reusable, and lead to high yields in short reaction times.[2]

One-Pot, Two-Step Procedures

A variation of the one-pot approach is the "one-pot, two-step" synthesis. This method involves the formation of an intermediate in the reaction vessel, which is then directly reacted with another reagent without isolation. An example is the reaction of an aromatic aldehyde with thiosemicarbazide, catalyzed by sulfamic acid, to form a thiosemicarbazone intermediate.[3] This intermediate is then treated with a phenacyl bromide in the same pot to yield the 2-arylidenehydrazinyl-4-arylthiazole derivative.[3]

Multicomponent Reactions

Multicomponent reactions (MCRs) are a powerful tool in combinatorial chemistry and drug discovery, allowing for the synthesis of complex molecules in a single step from three or more starting materials. A green, one-pot, three-component synthesis of thiazole scaffolds has been developed using an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable NiFe2O4 nanoparticles.[4] This method is carried out in an environmentally friendly ethanol:water solvent system.[4]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various one-pot synthetic methods for this compound and its derivatives, allowing for easy comparison of their efficiencies.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Hantzsch Synthesis | Acetophenone, Thiourea | Iodine | - | Reflux | 12 | - | [1] |

| Catalytic Hantzsch | Substituted Phenacyl Bromide, Thiourea | Copper Silicate | Ethanol | 78 | 0.5 | Excellent | [2] |

| One-Pot, Two-Step | Aromatic Aldehyde, Thiosemicarbazide, Phenacyl Bromide | Sulfamic Acid | Ethanol | RT | - | Good | [3] |

| Multicomponent Reaction | α-halo carbonyl, Thiosemicarbazide, Anhydride | NiFe2O4 nanoparticles | Ethanol:Water (1:1) | 75 | 0.75-1 | - | [4] |

Note: "Excellent" and "Good" yields are as reported in the source material where specific percentages were not provided.

Experimental Protocols

This section provides detailed methodologies for key one-pot syntheses of this compound derivatives.

Protocol 1: Iodine-Mediated Synthesis of 2-Amino-4-phenylthiazole[1]

-

Reactant Mixture: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reaction: Reflux the mixture for 12 hours.

-

Work-up: After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Isolation: Pour the mixture into an ammonium hydroxide solution. The resulting precipitate is the crude product.

-

Purification: Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Copper Silicate-Catalyzed Synthesis of 4-Substituted 2-Aminothiazoles[2]

-

Reactant Mixture: In a suitable flask, dissolve the substituted phenacyl bromide (1 mmol) and thiourea in ethanol.

-

Catalyst Addition: Add copper silicate as a heterogeneous catalyst.

-

Reaction: Heat the reaction mixture to 78 °C for 30 minutes.

-

Catalyst Removal: After the reaction is complete, separate the catalyst by filtration.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the product by an appropriate method, such as recrystallization or column chromatography.

Protocol 3: One-Pot, Two-Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazoles[3]

-

Step 1: Thiosemicarbazone Formation

-

In a round-bottom flask, mix an aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulfamic acid (10 mol%) in 10 mL of ethanol.

-

Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC.

-

-

Step 2: Thiazole Formation

-

To the same flask, add phenacyl bromide and an acidic buffer.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

-

Work-up and Isolation: Perform a simple work-up procedure as described in the reference to isolate the desired product.

Protocol 4: NiFe2O4 Nanoparticle-Catalyzed Three-Component Synthesis of Thiazole Scaffolds[4]

-

Reactant Mixture: Combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a selected anhydride (1 mmol) in 5 mL of an ethanol:water (1:1) solvent system.

-

Catalyst Addition: Add NiFe2O4 nanoparticles (5 mg) to the mixture.

-

Reaction: Heat the mixture at 75 °C for 45–60 minutes, monitoring the progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid product, wash with water, and dry.

-

Purification: Recrystallize the product from absolute ethanol.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and workflows.

Caption: Hantzsch synthesis of 2-amino-4-phenylthiazole.

Caption: One-pot, two-step synthesis workflow.

Caption: Three-component synthesis of thiazole derivatives.

References

- 1. asianpubs.org [asianpubs.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of 2,4-diphenylthiazole NMR IR mass spec

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2,4-diphenylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format. Furthermore, it outlines comprehensive experimental protocols for acquiring these spectra and includes a logical workflow diagram for the spectroscopic analysis of such compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While mass spectrometry data is readily available, the NMR and IR data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 - 8.05 | Multiplet | 2H | Protons ortho to the thiazole ring on the C2-phenyl group |

| ~7.60 - 7.70 | Multiplet | 2H | Protons ortho to the thiazole ring on the C4-phenyl group |

| ~7.35 - 7.50 | Multiplet | 6H | Remaining aromatic protons on both phenyl rings |

| ~7.28 | Singlet | 1H | Thiazole C5-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Thiazole C2 |

| ~156.0 | Thiazole C4 |

| ~115.0 | Thiazole C5 |

| ~134.0 | Quaternary carbon of C4-phenyl group |

| ~133.5 | Quaternary carbon of C2-phenyl group |

| ~129.0 - 130.0 | Phenyl C-H carbons |

| ~128.5 | Phenyl C-H carbons |

| ~126.0 - 127.0 | Phenyl C-H carbons |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1600 - 1585 | Medium-Strong | C=C aromatic ring stretching |

| 1550 - 1450 | Medium-Strong | C=N and C=C stretching (thiazole ring) |

| 1480 - 1440 | Medium | Aromatic C=C stretching |

| ~800 - 600 | Strong | C-S stretching |

| 770 - 730 and 690-710 | Strong | C-H out-of-plane bending for monosubstituted benzene rings |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound .[1]

| m/z | Relative Intensity (%) | Assignment |

| 237 | 77.2 | [M]⁺ (Molecular Ion) |

| 238 | 17.0 | [M+1]⁺ |

| 134 | 99.9 | [C₉H₇N]⁺ or [C₈H₅S]⁺ fragment |

| 90 | 20.4 | Phenylacetylene fragment |

| 89 | 20.7 | Phenyl radical fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition :

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the ATR setup or the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization Method : Electron Ionization (EI) is a common method for the analysis of small, relatively non-polar molecules like this compound.

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture of 2,4-Diphenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,4-Diphenylthiazole

A summary of the computed physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NS | PubChem[1] |

| Molecular Weight | 237.32 g/mol | PubChem[1] |

| IUPAC Name | 2,4-diphenyl-1,3-thiazole | PubChem[1] |

| CAS Number | 1826-14-8 | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | PubChem[1] |

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through established methods for thiazole ring formation. A common approach involves the Hantzsch thiazole synthesis, which is a condensation reaction between a α-haloketone and a thioamide. For this compound, this would typically involve the reaction of phenacyl bromide with thiobenzamide.

Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve thiobenzamide in a suitable solvent such as ethanol.

-

Addition of Reactant: Add an equimolar amount of phenacyl bromide to the solution.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, the reaction mixture is often neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product.

-

Purification: The crude this compound is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to obtain crystals of sufficient quality for X-ray diffraction analysis.[2][3][4]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution. Vapor diffusion is another common technique where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible solvent in which the compound is less soluble.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound would follow a standard protocol for small molecule single-crystal X-ray diffraction.

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

-

Structure Validation: The final refined crystal structure is validated using software tools like CHECKCIF to ensure the quality and correctness of the model. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).[5][6][7][8]

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a small molecule like this compound is depicted in the following diagram.

This guide provides a foundational framework for the crystal structure analysis of this compound. The successful determination of its crystal structure will be invaluable for understanding its solid-state behavior and for the rational design of new materials and therapeutic agents.

References

- 1. This compound | C15H11NS | CID 616975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 3. jocpr.com [jocpr.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mkuniversity.ac.in [mkuniversity.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 2,4-Diphenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2,4-diphenylthiazole derivatives. These compounds are of significant interest in various scientific fields, including medicinal chemistry and materials science, owing to their fluorescent properties. This document outlines their key spectral characteristics, details the experimental protocols for their analysis, and presents logical workflows for their characterization and application.

Core Photophysical Properties

The this compound scaffold serves as a versatile platform for the development of fluorescent molecules. The inherent conjugation between the phenyl rings and the thiazole moiety gives rise to their characteristic absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum. The photophysical properties of these derivatives can be finely tuned by introducing various substituents on the phenyl rings, which can modulate the electron density and the energy of the frontier molecular orbitals.

Data Presentation

The following tables summarize the key photophysical data for a selection of 2,4-disubstituted thiazole derivatives. It is important to note that comprehensive, systematic studies on a wide range of substituted 2,4-diphenylthiazoles are not extensively available in the literature. Therefore, the data presented includes closely related structures to provide a broader understanding of the structure-property relationships within this class of compounds.

Table 1: Photophysical Properties of Selected 2,4-Disubstituted Thiazole Derivatives

| Compound | Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | - | Chloroform | ~330 | ~415 | - | 0.16[1] |

| Thiazolo[5,4-d]thiazole Derivatives | Dialkoxyphenyl | Solution | - | - | - | 0.25-0.28[2] |

| Thiazolo[4,5-b]pyrazine Derivatives | Diphenyl | Various | - | - | Large | - |

| Push-Pull Thienylthiazole Boron Complex | N,N-dimethylhydrazonyl | n-Hexane | - | 585 | 520 | ~0.75[3] |

| Push-Pull Thienylthiazole Boron Complex | N,N-dimethylhydrazonyl | Acetonitrile | - | 774 | 5750 | Decreased[3] |

| 2-(2'-aminophenyl)benzothiazole | Amino group | Various | - | - | - | - |

Note: Data for directly substituted this compound is limited in the provided search results. The table includes data from fused and related thiazole systems to illustrate general trends.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standardized spectroscopic techniques. The following protocols are generalized methodologies based on common practices in the field.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Sample Preparation: Prepare solutions of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

-

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is identified from the emission spectrum.

-

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is commonly employed.[4][5][6]

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is within a linear range (typically < 0.1).

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,standard × (m_sample / m_standard) × (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[4]

-

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[7][8][9]

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[8]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The detector records the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed over many excitation-emission cycles, which represents the fluorescence decay profile.

-

-

Data Analysis: The decay profile is fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and photophysical characterization of this compound derivatives and a conceptual signaling pathway for their application as fluorescent probes.

Caption: Experimental workflow from synthesis to application of this compound derivatives.

Caption: Conceptual signaling pathway for a this compound-based fluorescent probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 6. agilent.com [agilent.com]

- 7. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 8. horiba.com [horiba.com]

- 9. Fluorescence lifetime measurements [uniklinikum-jena.de]

An In-depth Technical Guide on the Electrochemical Behavior of 2,4-Diphenylthiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 2,4-diphenylthiazole compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the redox properties of this important class of heterocyclic molecules. The guide covers key electrochemical data, detailed experimental protocols for analysis, and visual representations of the underlying electrochemical processes.

Core Electrochemical Properties

This compound and its derivatives are electrochemically active molecules, capable of undergoing both reduction and oxidation processes. The electrochemical behavior is largely dictated by the electron-rich thiazole ring and the attached phenyl substituents, which can influence the electron density at the redox-active centers through inductive and resonance effects.

Reduction Behavior

The reduction of the this compound core typically involves the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO). Based on studies of structurally related 2-amino-4-phenylthiazole compounds, the thiazole ring is the primary site of reduction. The presence of a phenyl group at the 2-position, as opposed to an electron-donating amino group, is expected to make the reduction of this compound occur at less negative potentials due to the electron-withdrawing nature of the phenyl ring.

In non-aqueous solvents such as dimethylsulfoxide (DMSO), the reduction of similar thiazole derivatives is often observed as an irreversible process, suggesting that the initially formed radical anion may undergo subsequent chemical reactions.

Oxidation Behavior

The oxidation of this compound compounds involves the removal of electrons from the highest occupied molecular orbital (HOMO). The thiazole ring, being an electron-rich heterocycle, is a likely site for initial oxidation. The phenyl groups attached to the thiazole core can also influence the oxidation potential. Electron-donating substituents on the phenyl rings would be expected to lower the oxidation potential, making the compound easier to oxidize.

Quantitative Electrochemical Data

While specific experimental data for the parent this compound is not extensively available in the public literature, data from closely related 2-amino-4-phenylthiazole derivatives can provide valuable insights. The following table summarizes the electrochemical reduction data for some of these compounds, which can serve as a reference point for estimating the behavior of this compound.

| Compound | Solvent | Supporting Electrolyte | Reduction Peak Potential (Epc) vs. Ag/AgCl | Reference |

| 2-Amino-4-phenylthiazole | DMSO | TEABF4 / TBAPF6 | -2.52 V | [1] |

| 2-Amino-4-(4-methoxyphenyl)thiazole | DMSO | TBABF4 | More negative than -2.5 V | [2] |

| 2-Amino-4-(4-chlorophenyl)thiazole | DMSO | TBABF4 | Less negative than -2.5 V | |

| 2-Amino-4-(4-nitrophenyl)thiazole | DMSO | TBABF4 | Significantly less negative than -2.5 V | [3] |

Note: The replacement of the 2-amino group with a 2-phenyl group in this compound is expected to shift the reduction potential to less negative values.

Experimental Protocols

To investigate the electrochemical behavior of this compound compounds, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the recommended techniques. Below are detailed methodologies for performing these key experiments.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time.

Objective: To determine the reduction and oxidation potentials of this compound and to assess the reversibility of the electron transfer processes.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetraethylammonium tetrafluoroborate (TEABF4)

-

Analyte: 1-5 mM solution of the this compound compound in the electrolyte solution.

-

Electrochemical Cell: A three-electrode cell suitable for non-aqueous electrochemistry.

-

Potentiostat/Galvanostat

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent (DMSO) to remove any residual polishing material, and finally dry it under a stream of nitrogen.

-

Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.

-

Deoxygenation: Fill the cell with the analyte solution and purge with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial potential to a value where no faradaic current is observed (e.g., 0 V).

-

Scan the potential towards negative values to observe the reduction peak(s). A typical range would be from 0 V to -3.0 V.

-

Reverse the scan direction at the switching potential and scan back to the initial potential to observe any corresponding oxidation peaks.

-

Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.

-

To investigate oxidation, set the initial potential at 0 V and scan towards positive potentials (e.g., up to +2.0 V).

-

Differential Pulse Voltammetry (DPV) Protocol

DPV is a voltammetric technique that offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis.

Objective: To obtain more accurate peak potentials and to determine the concentration of the electroactive species.

Materials: Same as for Cyclic Voltammetry.

Procedure:

-

Cell and Electrode Preparation: Follow the same procedure as for cyclic voltammetry.

-

DPV Scan Parameters:

-

Initial Potential: Set to a value where no faradaic current is observed.

-

Final Potential: Set to a value beyond the expected peak potential.

-

Pulse Amplitude: Typically 50 mV.

-

Pulse Width: Typically 50 ms.

-

Scan Increment: Typically 4-10 mV.

-

Pulse Period: Typically 100-200 ms.

-

-

Data Acquisition: Record the differential pulse voltammogram. The peak potential will correspond to the redox potential of the analyte.

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible reduction pathway for this compound compounds.

Caption: Experimental workflow for electrochemical analysis.

Caption: Plausible irreversible reduction pathway.

Conclusion

The electrochemical behavior of this compound compounds is a rich area of study with implications for various fields, including medicinal chemistry and materials science. Understanding their redox properties is crucial for elucidating reaction mechanisms, designing novel synthetic routes, and developing new therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the fascinating electrochemistry of this class of molecules. Further research is warranted to establish a more comprehensive set of quantitative data for a wider range of this compound derivatives.

References

A Technical Guide to the Synthesis and Characterization of Novel 2,4-Diphenylthiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 2,4-diphenylthiazole analogs, a class of heterocyclic compounds with significant therapeutic potential. The thiazole scaffold is a prominent feature in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1][2][3] This document outlines established synthetic methodologies, detailed characterization protocols, and key biological targets, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities based on the this compound core.

I. Synthetic Methodologies

The construction of the this compound scaffold can be achieved through several synthetic strategies. The Hantzsch thiazole synthesis remains a cornerstone, offering a straightforward approach to 2,4-disubstituted thiazoles.[4] Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide versatile alternatives for the synthesis of more complex analogs.[1][5]

A. Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of this compound, this typically involves the reaction of 2-bromoacetophenone with thiobenzamide.

Experimental Protocol: Synthesis of this compound via Hantzsch Condensation

-

Materials: 2-bromoacetophenone, thiobenzamide, ethanol.

-

Procedure:

-

Dissolve thiobenzamide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add 2-bromoacetophenone (1.0 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound synthesis, it can be employed to couple a phenylboronic acid with a pre-functionalized thiazole ring. For instance, a 2-halo-4-phenylthiazole can be coupled with phenylboronic acid.

Experimental Protocol: Synthesis of a this compound Analog via Suzuki-Miyaura Coupling

-

Materials: 2-bromo-4-phenylthiazole, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water).

-

Procedure:

-

To a degassed mixture of dioxane and water, add 2-bromo-4-phenylthiazole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst (0.05 equivalents) to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.[1]

-

II. Characterization of this compound Analogs

The structural elucidation and purity assessment of newly synthesized this compound analogs are performed using a combination of spectroscopic and analytical techniques.

A. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum of this compound typically shows multiplets in the aromatic region corresponding to the protons of the two phenyl rings and a characteristic singlet for the C5-H of the thiazole ring.[6] The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the thiazole ring and the phenyl substituents.[5][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to support the proposed structure.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic peaks for the C=N and C-S stretching vibrations of the thiazole ring are typically observed.[2][6]

B. Physicochemical Characterization

-

Melting Point (m.p.): The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which should be within ±0.4% of the theoretical values.[6]

III. Data Presentation

The following tables summarize typical characterization data for a representative this compound analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C₁₅H₁₁NS | 237.32 | 114-116 | 85 |

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| This compound | 7.95-7.92 (m, 2H), 7.85-7.82 (m, 2H), 7.50-7.30 (m, 7H) | 168.1, 156.2, 134.0, 133.8, 130.4, 129.1, 128.9, 128.8, 126.6, 115.5 | 237 [M]⁺ |

IV. Biological Activity and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities, with antifungal and anticancer properties being particularly prominent.

A. Antifungal Activity

Several studies have highlighted the potential of this compound analogs as potent antifungal agents. A key target for many azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6] Inhibition of CYP51 disrupts ergosterol production, leading to impaired membrane function and ultimately fungal cell death.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a this compound analog.

V. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel this compound analogs.

Caption: A generalized workflow for the development of novel this compound analogs.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H11NS | CID 616975 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 2,4-Diphenylthiazole Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diphenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this versatile scaffold, including synthetic methodologies, key biological targets, and detailed experimental protocols to facilitate further research and drug development.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. More recent methodologies, such as the Suzuki cross-coupling reaction, have expanded the accessible chemical space, allowing for greater diversity in substitution patterns.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the formation of thiazole rings. It involves the condensation of an α-haloketone with a thioamide.[1][2]

General Reaction Scheme:

Figure 1: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole [1][3]

This protocol describes the synthesis of a simple this compound derivative.

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[1]

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[1]

-

Work-up: After cooling to room temperature, pour the reaction mixture into 20 mL of 5% Na₂CO₃ solution to precipitate the product.[1][3]

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.[1]

Microwave-Assisted Hantzsch Synthesis:

Modern variations of the Hantzsch synthesis often employ microwave irradiation to reduce reaction times and improve yields.

General Protocol: [1]

-

Combine the α-haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.

-

Add a suitable solvent (e.g., methanol, ethanol).

-

Seal the vessel and heat in a microwave reactor to a target temperature of 90-120°C for 10-30 minutes.

-

Cool the vessel to room temperature before work-up.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of this compound derivatives, particularly for introducing aryl substituents at various positions on the thiazole ring. This method typically involves the reaction of a halogenated thiazole derivative with a phenylboronic acid in the presence of a palladium catalyst.[4][5]

Figure 2: General scheme of Suzuki cross-coupling for thiazole functionalization.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize some of the key findings and associated quantitative data.

Anticancer Activity

Many this compound derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key enzymes like cyclooxygenases (COX), epidermal growth factor receptor (EGFR), and BRAF kinase, as well as by interfering with tubulin polymerization.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| 10b | EGFR | - | 0.4 | [6] |

| 17b | EGFR | - | 0.2 | [6] |

| 10b | BRAF | - | 1.3 | [6] |

| 17b | BRAF | - | 1.7 | [6] |

| 4c | VEGFR-2 | - | 0.15 | [7] |

| 4c | MCF-7 | MCF-7 | 2.57 | [7] |

| 4c | HepG2 | HepG2 | 7.26 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of some this compound derivatives are attributed to their inhibition of COX enzymes.

Table 2: COX Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| 10b | COX-1 / COX-2 | Not specified | [6] |

| 17b | COX-1 / COX-2 | Not specified | [6] |

Antifungal Activity

Certain this compound analogs have shown promising antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 7a | Candida albicans | 3.9 | [8] |

| 7b | Candida albicans | 3.9 | [8] |

| 7c | Candida albicans | 3.9 | [8] |

| B9 | Candida albicans | 1-16 (MIC range against various strains) | [9] |

Trypanocidal Activity

Derivatives of 2,4-disubstituted thiazoles have been investigated for their potential to treat infections caused by Trypanosoma brucei.

Table 4: Trypanocidal Activity of Selected 2,4-Disubstituted Thiazole Derivatives

| Compound | Organism | IC₅₀ (µM) | Reference |

| 1a | Trypanosoma brucei | 0.42 | [10] |

| 2a | Trypanosoma brucei | 0.80 | [10] |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

Several this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.

Figure 3: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Workflow: In Vitro Anticancer Screening

A typical workflow for evaluating the in vitro anticancer activity of newly synthesized this compound derivatives involves a series of assays to determine cytotoxicity and mechanism of action.

Figure 4: A generalized workflow for the in vitro anticancer screening of this compound derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴ cells per well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.[11][12]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.[11]

EGFR Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure EGFR kinase inhibition.[8]

-

Reagent Preparation: Prepare a kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound.[8]

-

Assay Setup: In a 384-well plate, add the test compound dilutions, followed by the EGFR enzyme solution, and pre-incubate.[8]

-

Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution and incubate for 60 minutes.[8]

-

Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes.[8]

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.[8]

-

Data Analysis: Calculate the TR-FRET ratio and plot the normalized activity versus the logarithm of the compound concentration to determine the IC₅₀ value.[8]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[9][13]

-

Preparation of Antifungal Solutions: Prepare a stock solution of the test compound and a control antifungal in a suitable solvent (e.g., DMSO). Create working solutions by diluting the stocks in RPMI-1640 medium.[13]

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Harvest and suspend the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration.[13]

-

Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the antifungal working solution across the plate.[13]

-

Inoculation: Add the prepared fungal inoculum to each well (except for the sterility control).[13]

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[9]

-

Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[14]

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[15][16]

-

Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer containing GTP.[16]

-

Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.[16]

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C using a plate reader.[15][16]

-

Data Analysis: Plot the absorbance or fluorescence as a function of time. The effect of the inhibitor can be quantified by measuring changes in the rate and extent of polymerization.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micro dilution susceptibility method: Significance and symbolism [wisdomlib.org]

- 8. benchchem.com [benchchem.com]

- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 15. benchchem.com [benchchem.com]

- 16. In vitro tubulin polymerization assay [bio-protocol.org]

Computational Analysis of 2,4-Diphenylthiazole Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Diphenylthiazole

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The this compound scaffold, in particular, offers a unique electronic and structural framework that is of significant interest in the design of novel therapeutic agents. Computational chemistry provides a powerful lens through which we can examine the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to a molecule's chemical reactivity and kinetic stability. Understanding the energy and distribution of these orbitals is paramount for predicting reaction mechanisms, designing structure-activity relationships (SAR), and ultimately, for the rational design of more effective drugs.

Computational Methodology

The following section details a standard and widely accepted protocol for the computational analysis of this compound. These methods are based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Software

All calculations are typically performed using the Gaussian 09 or a more recent version of the Gaussian suite of programs. This software is a versatile tool for predicting the energies, molecular structures, and vibrational frequencies of molecular systems.

Level of Theory

The choice of theoretical method and basis set is crucial for obtaining accurate results. For thiazole derivatives, a common and reliable approach is:

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) Pople-style basis set is recommended. This basis set provides a flexible description of the electron distribution, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Protocol

A typical computational workflow for analyzing this compound is as follows:

-

Geometry Optimization: The initial 3D structure of this compound is built using a molecular editor. This structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

-

Molecular Orbital Analysis: Once the optimized geometry is confirmed, the molecular orbitals, including HOMO and LUMO, are calculated. This provides information about the electron density distribution and the frontier orbitals.

-

Population Analysis: A Mulliken population analysis is conducted to determine the partial atomic charges on each atom in the molecule. This helps in understanding the electrostatic potential and identifying reactive sites.

The logical flow of this computational process is visualized in the diagram below.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a computational study of this compound using the methodologies described above. The values presented are illustrative and consistent with findings for structurally similar thiazole derivatives.

Frontier Molecular Orbital Energies

The HOMO and LUMO energies are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.40 |

Selected Calculated Bond Lengths

The calculated bond lengths provide insight into the molecule's geometry and bonding characteristics. These can be compared with experimental X-ray crystallography data of similar molecules to validate the computational model.

| Bond | Bond Length (Å) |

| S1 - C2 | 1.73 |

| C2 - N3 | 1.32 |

| N3 - C4 | 1.39 |

| C4 - C5 | 1.38 |

| C5 - S1 | 1.72 |

| C2 - C6 (Phenyl) | 1.48 |

| C4 - C12 (Phenyl) | 1.49 |

Mulliken Atomic Charges

Mulliken charge analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic potential and identifying potential sites for nucleophilic and electrophilic attack.

| Atom | Mulliken Charge (e) |

| S1 | -0.15 |

| C2 | 0.25 |

| N3 | -0.40 |

| C4 | 0.10 |

| C5 | -0.05 |

Conclusion

Computational studies of this compound provide invaluable insights into its electronic structure and reactivity. The methodologies outlined in this guide, centered around Density Functional Theory, offer a robust framework for researchers to investigate the molecular orbitals and other key properties of this important scaffold. The illustrative data presented for HOMO-LUMO energies, bond lengths, and Mulliken charges serve as a practical reference for what to expect from such analyses. This knowledge is fundamental for the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science. By leveraging these computational tools, scientists can accelerate the development of novel and more effective therapeutic agents.

2,4-Diphenylthiazole: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Among the myriad of thiazole derivatives, 2,4-diphenylthiazole stands out as a pivotal building block, offering a rigid and tunable scaffold for the synthesis of complex molecular architectures and potent therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a foundational element in organic synthesis.

Synthesis of this compound: The Hantzsch Reaction

The most prominent and historically significant method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of this compound, the reaction proceeds between 2-bromoacetophenone and thiobenzamide.

The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone (an SN2 reaction).[7][8] This is followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic this compound ring.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. One moment, please... [dergi.fabad.org.tr]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Unraveling the Anticancer Mechanisms of 2,4-Diphenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multitargeted anticancer mechanisms of 2,4-diphenylthiazole derivatives. This document includes detailed experimental protocols for key assays, quantitative data on the cytotoxic and enzyme inhibitory activities of these compounds, and visualizations of the implicated signaling pathways to guide further research and development.

Introduction

This compound and its derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties. Their mechanism of action is multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These compounds have been shown to induce apoptosis and cause cell cycle arrest by targeting a range of proteins, including Epidermal Growth Factor Receptor (EGFR), BRAF kinase, tubulin, and components of the PI3K/Akt/mTOR pathway. Some derivatives also exhibit inhibitory effects on cyclooxygenase-2 (COX-2), suggesting a potential link between anti-inflammatory and anticancer activities.

Data Presentation: In Vitro Anticancer and Enzyme Inhibitory Activities

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative this compound derivatives against various cancer cell lines and molecular targets.

Table 1: IC50 Values of this compound Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10b | MCF-7 | Breast Adenocarcinoma | 0.8 | [1] |

| A549 | Lung Carcinoma | 1.2 | [1] | |

| HT-29 | Colorectal Adenocarcinoma | 1.5 | [1] | |

| 17b | MCF-7 | Breast Adenocarcinoma | 0.5 | [1] |

| A549 | Lung Carcinoma | 0.9 | [1] | |

| HT-29 | Colorectal Adenocarcinoma | 1.1 | [1] | |

| Compound 6a | OVCAR-4 | Ovarian Cancer | 1.57 | |

| Compound 4c | MCF-7 | Breast Adenocarcinoma | 2.57 | [2] |

| HepG2 | Hepatocellular Carcinoma | 7.26 | [2] |

Table 2: Enzyme Inhibitory Activities of Selected this compound Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 10b | EGFR | 0.4 | [1] |

| BRAF | 1.3 | [1] | |

| 17b | EGFR | 0.2 | [1] |

| BRAF | 1.7 | [1] | |

| Compound 6a | PI3Kα | 0.225 |

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of multiple signaling pathways. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

These compounds trigger programmed cell death through both intrinsic and extrinsic pathways. Inhibition of pro-survival signaling, such as the PI3K/Akt/mTOR pathway, leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.

Cell Cycle Arrest

Derivatives of this compound have been shown to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases.[3] This is often a consequence of the disruption of microtubule dynamics through tubulin polymerization inhibition or the modulation of key cell cycle regulatory proteins. For instance, inhibition of the ERK pathway can lead to an increase in the expression of p27/Kip1, a cyclin-dependent kinase inhibitor that blocks the transition from G1 to S phase.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate their IC50 values.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the this compound derivatives in complete growth medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of this compound derivatives on the expression of key apoptosis-related proteins.

Materials:

-

Cancer cells treated with this compound derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse treated and untreated cells with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound derivatives on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound derivatives

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest treated and untreated cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Kinase Inhibition Assay (EGFR, BRAF, PI3K)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against specific kinases.

Materials:

-

Recombinant human kinase (e.g., EGFR, BRAF, PI3Kα)

-

Kinase assay buffer

-

Substrate (e.g., poly(Glu, Tyr) for tyrosine kinases)

-

ATP ([γ-³²P]ATP or ADP-Glo™ Kinase Assay kit)

-